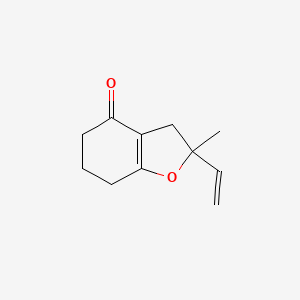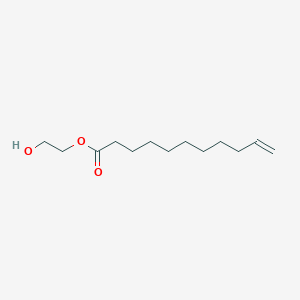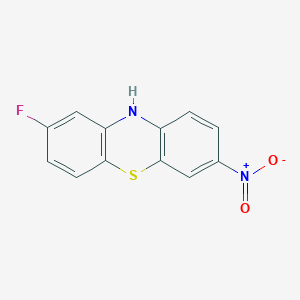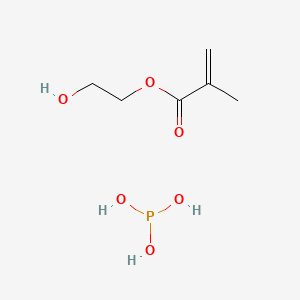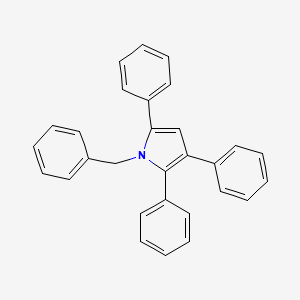
Propanedioic acid, bis(2,2,2-trifluoroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, bis(2,2,2-trifluoroethyl) ester: is an organic compound with the molecular formula C₇H₆F₆O₄. It is a derivative of propanedioic acid, where both carboxyl groups are esterified with 2,2,2-trifluoroethanol. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester can be synthesized through the esterification of propanedioic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to propanedioic acid and 2,2,2-trifluoroethanol in the presence of aqueous acid or base.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: Propanedioic acid and 2,2,2-trifluoroethanol.
Transesterification: New esters and 2,2,2-trifluoroethanol.
Reduction: Alcohol derivatives of propanedioic acid.
Applications De Recherche Scientifique
Chemistry: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester is used as a building block in organic synthesis. Its unique properties make it valuable in the preparation of fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of specialty polymers and materials. Its incorporation into polymer backbones can improve thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of propanedioic acid, bis(2,2,2-trifluoroethyl) ester in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon. The presence of trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to achieve desired chemical modifications.
Comparaison Avec Des Composés Similaires
Diethyl malonate: Another ester of propanedioic acid, but with ethyl groups instead of trifluoroethyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Bis(2,2,2-trifluoroethyl) carbonate: Contains two trifluoroethyl groups but is derived from carbonic acid instead of propanedioic acid.
Uniqueness: Propanedioic acid, bis(2,2,2-trifluoroethyl) ester is unique due to the presence of trifluoromethyl groups, which impart high electronegativity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds, which are often more stable and bioavailable than their non-fluorinated counterparts.
Propriétés
Numéro CAS |
104883-33-2 |
|---|---|
Formule moléculaire |
C7H6F6O4 |
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
bis(2,2,2-trifluoroethyl) propanedioate |
InChI |
InChI=1S/C7H6F6O4/c8-6(9,10)2-16-4(14)1-5(15)17-3-7(11,12)13/h1-3H2 |
Clé InChI |
FAEXOIVXKLIMOS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


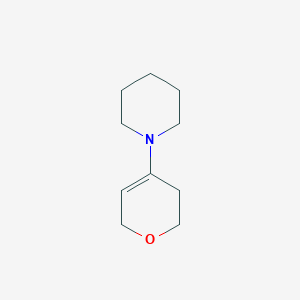
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)

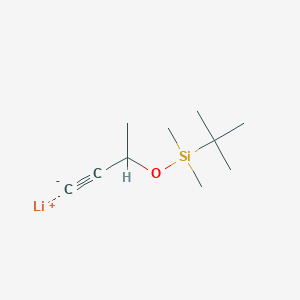
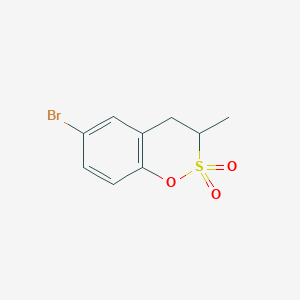
![2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)](/img/structure/B14320685.png)

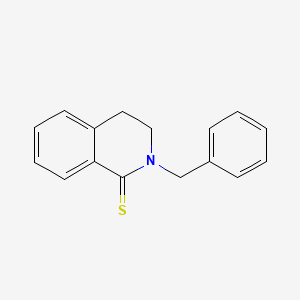
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
